molecular formula C7H12ClNO3 B6219503 methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride CAS No. 2751610-11-2

methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Cat. No.: B6219503
CAS No.: 2751610-11-2
M. Wt: 193.6
InChI Key:
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Description

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride (M2O5AHC) is a synthetic organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a molecular formula of C8H13ClNO3. M2O5AHC is used as a reagent in the synthesis of other compounds, as a catalyst for certain chemical reactions, and as a drug in the treatment of certain medical conditions.

Scientific Research Applications

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has a variety of applications in the scientific and medical fields. It has been used as a reagent in the synthesis of other compounds, as a catalyst for certain chemical reactions, and as a drug in the treatment of certain medical conditions. In addition, it has been used in the study of enzyme catalysis, as a fluorescent probe for the detection of metal ions, and as a ligand for the study of metal-ion interactions.

Mechanism of Action

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride works by binding to certain proteins in the body, such as enzymes, and inhibiting their activity. This inhibition can have a variety of effects, depending on the protein that is being inhibited. For example, the inhibition of an enzyme involved in the metabolism of certain drugs can lead to an increase in the drug’s effectiveness.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it has been shown to inhibit the activity of certain proteins involved in the transport of ions across cell membranes, which can lead to changes in the cell’s membrane potential. Finally, it has been shown to inhibit the activity of certain proteins involved in the synthesis of proteins, which can lead to changes in the cell’s protein expression.

Advantages and Limitations for Lab Experiments

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to obtain and use in experiments. In addition, it is relatively stable and does not react with many other compounds. One limitation is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for the use of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride. One potential direction is the use of this compound as a drug in the treatment of certain medical conditions. In addition, it could be used as a fluorescent probe for the detection of metal ions and as a ligand for the study of metal-ion interactions. Furthermore, it could be used to study enzyme catalysis and to study the effects of proteins on cell membrane potentials. Finally, it could be used to study the effects of proteins on protein expression.

Synthesis Methods

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride can be synthesized using a variety of different methods. One method involves the reaction of 2-oxazolidinone with methyl bromide and hydrochloric acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces this compound and water.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves the reaction of 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid with methanol and hydrochloric acid.", "Starting Materials": [ "2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Add 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid to a round-bottom flask", "Add methanol to the flask and stir the mixture for 30 minutes", "Add hydrochloric acid to the mixture and stir for an additional 30 minutes", "Filter the mixture to obtain the solid product", "Wash the solid product with cold methanol", "Dry the product under vacuum to obtain methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride" ] }

2751610-11-2

Molecular Formula

C7H12ClNO3

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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